![molecular formula C22H46O2Si2 B15347921 Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl- CAS No. 68892-10-4](/img/structure/B15347921.png)
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] is a chemical compound with the molecular formula C22H46O2Si2. It is a silane derivative featuring a cyclopentene ring substituted with an undecyl group and two trimethylsilyl ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] typically involves the reaction of 4-undecyl-1-cyclopentene with trimethylsilyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of saturated analogs.
Substitution: : The silyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of cyclopentene-1,2-dicarboxylic acid derivatives.
Reduction: : Formation of cyclopentene-1,2-diol derivatives.
Substitution: : Formation of various silyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: : The compound may be used in the study of lipid membranes and interactions with biological molecules.
Industry: : Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves its interaction with molecular targets and pathways. The silyl groups can act as protective groups in organic synthesis, preventing unwanted reactions at specific sites. The compound may also interact with biological molecules, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] is unique due to its specific structural features and potential applications. Similar compounds include:
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[triethyl-]
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[phenyl-]
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[ethyl-]
These compounds share the cyclopentene core and silyl ether groups but differ in the substituents attached to the silicon atoms, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
68892-10-4 |
|---|---|
Molekularformel |
C22H46O2Si2 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
trimethyl-(2-trimethylsilyloxy-4-undecylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C22H46O2Si2/c1-8-9-10-11-12-13-14-15-16-17-20-18-21(23-25(2,3)4)22(19-20)24-26(5,6)7/h20H,8-19H2,1-7H3 |
InChI-Schlüssel |
AOTLKIISJBQSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1CC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
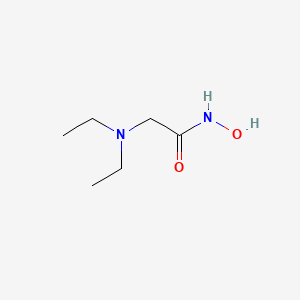
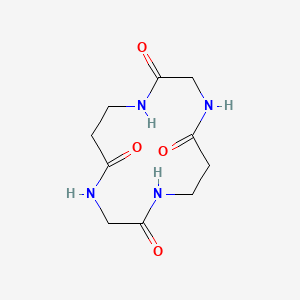

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
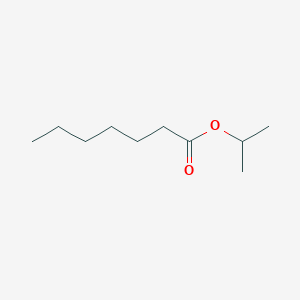
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
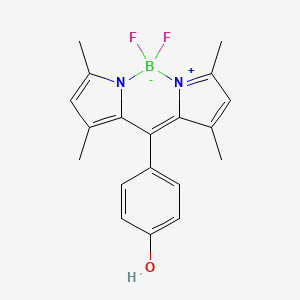
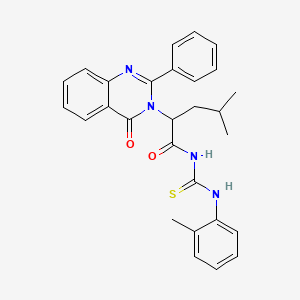
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
